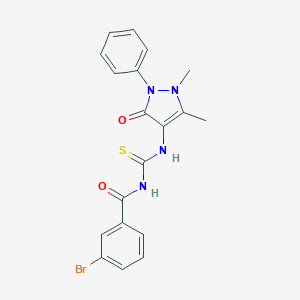![molecular formula C20H18N4S B293440 6-(2,2-Diphenylvinyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B293440.png)
6-(2,2-Diphenylvinyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2,2-Diphenylvinyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known for its unique structure and properties, which make it a promising candidate for use in drug discovery, material science, and other areas of research. In
Wirkmechanismus
The mechanism of action of 6-(2,2-Diphenylvinyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, studies have shown that this compound works by inhibiting the growth of cancer cells through the induction of apoptosis, which is a programmed cell death. Additionally, this compound has also been shown to inhibit the activity of certain enzymes that are essential for the survival of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 6-(2,2-Diphenylvinyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, leading to the inhibition of cancer cell growth. Additionally, this compound has also been shown to have antifungal, antibacterial, and antiviral activity, making it a potential candidate for the development of new antimicrobial agents.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 6-(2,2-Diphenylvinyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its potent anticancer activity. This compound has been shown to inhibit the growth of cancer cells, making it a valuable tool for studying cancer biology. Additionally, this compound has also been shown to have antifungal, antibacterial, and antiviral activity, making it a potential candidate for the development of new antimicrobial agents. However, one of the limitations of using this compound in lab experiments is its complex synthesis process, which can be time-consuming and expensive.
Zukünftige Richtungen
There are several future directions for the research and development of 6-(2,2-Diphenylvinyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One of the most significant future directions is the development of new cancer therapies based on this compound. Studies have shown that 6-(2,2-Diphenylvinyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has potent anticancer activity, making it a promising candidate for the development of new cancer drugs. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of research, such as material science and nanotechnology.
Synthesemethoden
The synthesis of 6-(2,2-Diphenylvinyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through the reaction of 2-(2,2-Diphenylvinyl)thiophene-3-carboxylic acid with propyl hydrazine and thionyl chloride. This reaction results in the formation of 6-(2,2-Diphenylvinyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. Other methods of synthesis have also been reported in the literature.
Wissenschaftliche Forschungsanwendungen
The unique structure and properties of 6-(2,2-Diphenylvinyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole make it a promising candidate for use in various scientific research applications. One of the most significant applications of this compound is in drug discovery. Studies have shown that 6-(2,2-Diphenylvinyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has potent anticancer activity, making it a potential candidate for the development of new cancer therapies. Additionally, this compound has also been shown to have antifungal, antibacterial, and antiviral activity.
Eigenschaften
Molekularformel |
C20H18N4S |
|---|---|
Molekulargewicht |
346.5 g/mol |
IUPAC-Name |
6-(2,2-diphenylethenyl)-3-propyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C20H18N4S/c1-2-9-18-21-22-20-24(18)23-19(25-20)14-17(15-10-5-3-6-11-15)16-12-7-4-8-13-16/h3-8,10-14H,2,9H2,1H3 |
InChI-Schlüssel |
IPYPYOSZXPDTTO-UHFFFAOYSA-N |
SMILES |
CCCC1=NN=C2N1N=C(S2)C=C(C3=CC=CC=C3)C4=CC=CC=C4 |
Kanonische SMILES |
CCCC1=NN=C2N1N=C(S2)C=C(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-({[(2-iodobenzoyl)amino]carbothioyl}amino)-N-(2-pyrimidinyl)benzenesulfonamide](/img/structure/B293363.png)
![4-({[(3-bromobenzoyl)amino]carbothioyl}amino)-N-(2-pyrimidinyl)benzenesulfonamide](/img/structure/B293365.png)



![6-[(E)-2-(4-methoxyphenyl)ethenyl]-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B293369.png)
![6-(2-Phenylvinyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B293371.png)
![6-(1-Phenoxyethyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B293374.png)
![1-Naphthyl (3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)methyl ether](/img/structure/B293376.png)
![6-[(4-Methoxyphenoxy)methyl]-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B293377.png)
![6-[(4-Fluorophenoxy)methyl]-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B293379.png)
![6-[(4-Chlorophenoxy)methyl]-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B293381.png)
![6-[(2-Methylphenoxy)methyl]-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B293382.png)